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Compound of Interest

Compound Name: 3-Chloro-6-methylpyridazine

Cat. No.: B130396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Chloro-6-methylpyridazine derivatives based

on their potential as anticancer agents, with a focus on their molecular docking profiles against

Cyclin-Dependent Kinase 2 (CDK2). The data presented is derived from a comprehensive

study on a series of 3,6-disubstituted pyridazines, which have demonstrated significant anti-

proliferative and CDK2 inhibitory activities. This guide includes quantitative biological data,

detailed experimental protocols for the docking simulations, and visualizations of the

associated signaling pathway and experimental workflow.

Comparative Biological and In Silico Data
A series of 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their

anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231) and for

their inhibitory effect on CDK2, a key regulator of the cell cycle often dysregulated in cancer.[1]

[2][3] The molecular docking study was performed to understand the binding interactions of

these compounds within the CDK2 active site.

Below is a summary of the biological activity and docking interactions for selected potent

compounds from the series.
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Compound
ID

Structure
Target Cell
Line

Cytotoxicity
IC50 (µM)

CDK2
Inhibition
IC50 (nM)

Key
Docking
Interactions
with CDK2
Active Site

11e

6-(4-(4-

chlorophenyl)

piperazin-1-

yl)-3-

morpholinopy

ridazine

T-47D 2.62 ± 0.08 151

Hydrogen

bond with the

backbone NH

of Leu83. Pi-

cation

interaction

between the

pyridazine

ring and the

side chain of

Lys33.

11h

3-morpholino-

6-(4-(p-

tolyl)piperazin

-1-

yl)pyridazine

T-47D 1.60 ± 0.05 43.8

Hydrogen

bond with the

backbone NH

of Leu83. Pi-

cation

interaction

between the

pyridazine

ring and the

side chain of

Lys33.

11l 3-morpholino-

6-(4-

(tetrahydro-

2H-pyran-4-

yl)piperazin-

1-

yl)pyridazine

T-47D 1.57 ± 0.05 55.6 Two

hydrogen

bonds with

the backbone

NH and CO

of Leu83. Pi-

cation

interaction

between the
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pyridazine

ring and the

side chain of

Lys33.

11m

3-morpholino-

6-(4-(1-

methyltetrahy

dro-2H-

pyran-4-

yl)piperazin-

1-

yl)pyridazine

T-47D 0.43 ± 0.01 20.1

Two

hydrogen

bonds with

the backbone

NH and CO

of Leu83. Pi-

cation

interaction

between the

pyridazine

ring and the

side chain of

Lys33.

Data sourced from a study on 3,6-disubstituted pyridazines as anticancer agents.[1][2][3][4]

Experimental Protocols
Molecular Docking Simulation Protocol
The following protocol was employed for the in silico molecular docking studies to predict the

binding modes of the 3,6-disubstituted pyridazine derivatives within the CDK2 active site.[1]

Software and Hardware:

Docking Software: AutoDock Vina was utilized for the molecular docking simulations.

Visualization and Preparation: MGL tools 1.5.7 were used for preparing the protein and

ligand files.

Protein Preparation:

The crystal structure of CDK2 was obtained from the Protein Data Bank (PDB ID: 2C6T).
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Water molecules and the co-crystallized ligand were removed from the protein structure.

Polar hydrogen atoms and Kollman charges were added to the CDK2 structure.

The prepared protein structure was saved in the PDBQT format.

Ligand Preparation:

The 2D structures of the pyridazine derivatives were sketched using ChemDraw and

converted to 3D structures.

Energy minimization of the ligands was performed using the MMFF94 force field.

Gasteiger charges were computed for each ligand.

The prepared ligands were saved in the PDBQT format.

Grid Box Generation and Docking:

The grid box was centered on the active site of CDK2, as defined by the position of the co-

crystallized ligand in the original PDB file.

The dimensions of the grid box were set to cover the entire binding pocket.

AutoDock Vina was run with its default parameters to perform the docking calculations.

The reliability of the docking protocol was validated by re-docking the co-crystallized

ligand (roniciclib) into the CDK2 active site.

Analysis of Results:

The resulting docked poses were analyzed based on their binding energy scores.

The lowest energy conformation for each ligand was selected to visualize the binding

interactions with the amino acid residues of the CDK2 active site.

Visualizations
Molecular Docking Workflow
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Figure 1. Molecular Docking Workflow
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Figure 1. Molecular Docking Workflow
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Figure 2. Simplified CDK2 Signaling Pathway
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Figure 2. Simplified CDK2 Signaling Pathway

This diagram illustrates the role of CDK2 in the cell cycle. The Cyclin D/CDK4/6 complex

phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor. E2F

then promotes the expression of Cyclin E. The Cyclin E/CDK2 complex is crucial for the

transition from the G1 to the S phase and the initiation of DNA replication.[5] Subsequently, the

Cyclin A/CDK2 complex facilitates progression through the S and G2 phases.[5][6] The

investigated pyridazine derivatives exert their anticancer effect by inhibiting CDK2, thereby

arresting the cell cycle and preventing cancer cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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